

# Technical Summary of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS: 330792-69-3)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

	2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Compound Name:	2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile
Cat. No.:	B1358628

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## Abstract

**2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** is a complex organic compound primarily recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients.<sup>[1]</sup> This technical summary provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and discusses its known associations with significant therapeutic agents. While preliminary research suggests potential for broader biological activity, including antitumor and antimicrobial properties, this molecule is most prominently documented as a precursor and impurity in the manufacturing of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib and Zanubrutinib.<sup>[2][3][4][5]</sup> This document aims to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.

## Chemical and Physical Properties

The fundamental physicochemical properties of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** are summarized below. These properties are critical for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	330792-69-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>17</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molecular Weight	276.29 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
IUPAC Name	2-[methoxy-(4-phenoxyphenyl)methylidene]propanedinitrile	<a href="#">[2]</a>
Synonyms	1,1-Dicyano-2-methoxy-2-(4-phenoxyphenyl)ethene, Zanubrutinib Impurity 5	
Appearance	Light yellow to yellow solid	
Purity	≥97% to ≥98%	<a href="#">[6]</a> <a href="#">[8]</a>
Boiling Point	471.1±45.0 °C (Predicted)	
Density	1.199±0.06 g/cm <sup>3</sup> (Predicted)	
Storage	2-8°C or 4°C for long-term storage	<a href="#">[6]</a>
SMILES	COC(=C(C#N)C#N)C1=CC=C(C=C1)OC2=CC=CC=C2	<a href="#">[2]</a>
InChI	InChI=1S/C17H12N2O2/c1-20-17(14(11-18)12-19)13-7-9-16(10-8-13)21-15-5-3-2-4-6-15/h2-10H,1H3	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	66.04 Å <sup>2</sup>	<a href="#">[6]</a>
logP	3.88356	<a href="#">[6]</a>

## Synthesis Protocol

The synthesis of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** is a multi-step process. A common and effective method is detailed below, based on established chemical literature.[10]

## Materials and Reagents:

- Malononitrile
- Sodium hydride (80% dispersion in paraffin)
- Anhydrous tetrahydrofuran (THF)
- 4-Phenoxybenzoyl chloride
- 1 M Hydrochloric acid
- Ethyl acetate
- Anhydrous magnesium sulfate or sodium sulfate
- Dioxane
- Saturated sodium bicarbonate solution
- Dimethyl sulfate
- Methyl tert-butyl ether
- Methanol (for recrystallization)

## Experimental Procedure:

- Step 1: Reaction of Malononitrile and 4-Phenoxybenzoyl Chloride
  - To a three-neck flask, add 6.6 g (0.1 mol) of malononitrile and 4.8 g (0.2 mol) of sodium hydride (80% dispersed in paraffin) in 100 mL of freshly treated anhydrous tetrahydrofuran.[10]

- Under stirring, slowly add a solution of 23.2 g (0.1 mol) of 4-phenoxybenzoyl chloride in 50 mL of tetrahydrofuran to the reaction mixture.[10]
- Allow the reaction to proceed for 2 hours at room temperature.[10]
- Quench the reaction by adding 250 mL of 1 M dilute hydrochloric acid and continue stirring for 30 minutes.[10]
- Extract the product three times with ethyl acetate.[10]
- Step 2: Methylation
  - Combine the organic phases from the previous step, dry over anhydrous magnesium sulfate, and concentrate to obtain a solid.[10]
  - Dissolve the resulting solid in a mixture of 150 mL of dioxane and 50 mL of saturated sodium bicarbonate solution.[10]
  - Add 37.8 g (0.3 mol) of dimethyl sulfate to the solution.[10]
  - Heat the reaction mixture to 80°C and then stir at 90°C for 3 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
- Step 3: Work-up and Purification
  - After the reaction is complete, add 400 mL of deionized water and extract the product three times with methyl tert-butyl ether.[10]
  - Combine the organic phases and dry over anhydrous sodium sulfate.[10]
  - Remove the solvent by concentration under reduced pressure.[10]
  - Recrystallize the crude product from methanol to yield the final product, **2-(methoxy(4-phenoxyphenyl)methylene)malononitrile**, as a white solid. The reported yield is 17.6 g (63.8%).

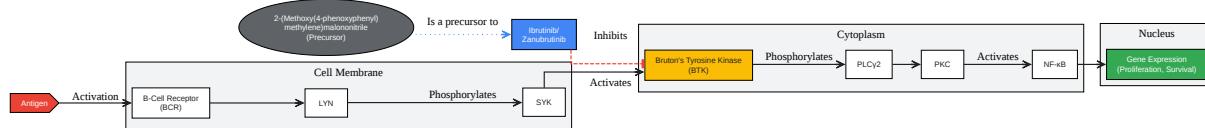
## Biological Significance and Potential Applications

## Role as a Pharmaceutical Intermediate

The primary documented role of **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** is as a crucial intermediate in the synthesis of several pharmaceutical compounds.[1] It is cited as a related compound and impurity in the manufacturing of Zanubrutinib and Ibrutinib, both of which are potent inhibitors of Bruton's tyrosine kinase (BTK).[3][4][5][11] BTK is a critical component of the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for various B-cell malignancies.[4][11]

## Hypothesized Signaling Pathway Involvement

Given its role as a precursor to BTK inhibitors, it is plausible that **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** could be structurally optimized to interact with components of the BTK signaling pathway. The diagram below illustrates a simplified representation of the BTK signaling cascade, which is a key pathway in B-cell activation, proliferation, and survival. While this compound itself is not a known BTK inhibitor, its core structure is relevant to the development of molecules that target this pathway.



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Hypothesized relevance to the BTK signaling pathway.

## Potential for Further Research

Preliminary reports suggest that **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** may possess inherent antitumor and antimicrobial properties.[2] However, there is a lack of published, peer-reviewed studies that quantify these activities or elucidate the mechanisms of

action. The structural motifs within the molecule, including the malononitrile group, are known to be present in various biologically active compounds, suggesting that this molecule could serve as a scaffold for the development of novel therapeutic agents.[\[2\]](#) Further investigation into its biological effects is warranted to explore its full potential beyond its current role as a synthetic intermediate.

## Safety and Handling

Based on available safety data sheets, **2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** is associated with the following hazards:

- H302: Harmful if swallowed.[\[6\]](#)
- H315: Causes skin irritation.[\[6\]](#)
- H319: Causes serious eye irritation.[\[6\]](#)
- H335: May cause respiratory irritation.[\[6\]](#)

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile** is a well-characterized organic compound with a primary, established role as a key intermediate in the synthesis of BTK inhibitors. Its chemical properties and a reliable synthesis protocol are well-documented. While its potential as a standalone bioactive molecule is suggested, further in-depth research is required to substantiate these claims and to understand its mechanism of action and potential therapeutic applications. This summary provides a solid foundation for any researcher or drug development professional interested in this compound, either as a synthetic building block or as a starting point for new discovery efforts.

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- To cite this document: BenchChem. [Technical Summary of 2-(Methoxy(4-phenoxyphenyl)methylene)malononitrile (CAS: 330792-69-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358628#2-methoxy-4-phenoxyphenyl-methylene-malononitrile-cas-number-330792-69-3>]

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